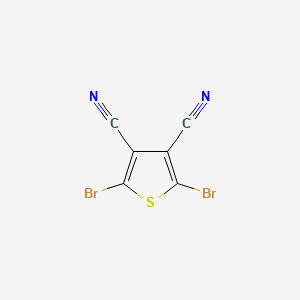
tert-Butyl (4-(2-aminopyridin-4-yl)-2-methylbenzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-(2-aminopyridin-4-yl)-2-methylbenzyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a benzyl moiety, which is further substituted with an aminopyridine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(2-aminopyridin-4-yl)-2-methylbenzyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-(2-aminopyridin-4-yl)-2-methylbenzyl alcohol, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative.
Purification: The crude product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-(2-aminopyridin-4-yl)-2-methylbenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminopyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (4-(2-aminopyridin-4-yl)-2-methylbenzyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in material science and nanotechnology.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(2-aminopyridin-4-yl)-2-methylbenzyl)carbamate involves its interaction with specific molecular targets. The aminopyridine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The carbamate group may act as a protecting group, preventing unwanted reactions during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-aminopyridin-4-yl)methylcarbamate
- tert-Butyl (4-aminopyridin-2-yl)methylcarbamate
Uniqueness
tert-Butyl (4-(2-aminopyridin-4-yl)-2-methylbenzyl)carbamate is unique due to the presence of both the aminopyridine and methylbenzyl groups. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.
Propriétés
IUPAC Name |
tert-butyl N-[[4-(2-aminopyridin-4-yl)-2-methylphenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12-9-13(14-7-8-20-16(19)10-14)5-6-15(12)11-21-17(22)23-18(2,3)4/h5-10H,11H2,1-4H3,(H2,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMROSBXUTWOQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=NC=C2)N)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde](/img/structure/B8196286.png)




![4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline](/img/structure/B8196312.png)


![4-[4-(4-carboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzoic acid](/img/structure/B8196329.png)





